molecular formula C10H10N2O2S2 B132247 S-(2-Benzothiazolyl)cysteine CAS No. 399-82-6

S-(2-Benzothiazolyl)cysteine

Cat. No. B132247
CAS RN: 399-82-6
M. Wt: 254.3 g/mol
InChI Key: KRBPTLCTECPKGY-LURJTMIESA-N
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Description

S-(2-Benzothiazolyl)cysteine (BTC) is a cysteine conjugate that has been studied for its potential in delivering drugs to specific sites within the body, such as the kidneys. The compound has been used to assess the activity of enzymes known as cysteine conjugate beta-lyases (beta-lyase), which are present in mammalian liver, kidneys, and intestinal microflora . These enzymes play a role in the metabolism of BTC, leading to the formation of various metabolites that can be detected in different tissues and excreted in urine .

Synthesis Analysis

The synthesis of BTC involves the conjugation of cysteine with 2-benzothiazolyl groups. While the specific synthesis methods are not detailed in the provided papers, the use of BTC as a substrate in assays suggests that it can be reliably produced and utilized in experimental settings . The production of BTC is crucial for the study of beta-lyase activity, as it serves as the substrate from which metabolites are derived during enzymatic reactions .

Molecular Structure Analysis

The molecular structure of BTC consists of a cysteine amino acid linked to a 2-benzothiazolyl moiety. This structure is significant because it allows BTC to serve as a substrate for beta-lyase enzymes, which cleave the cysteine conjugate to produce pyruvate, ammonia, and thiols, such as 2-mercaptobenzothiazole . The molecular structure of BTC is therefore central to its role in the study of beta-lyase activity.

Chemical Reactions Analysis

BTC undergoes enzymatic reactions mediated by beta-lyase enzymes, resulting in the production of metabolites such as 2-mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid . These metabolites are formed in various tissues, including the liver and kidneys, and can be detected in plasma and urine . The enzymatic reaction involving BTC is a key focus of research, as it provides insights into the metabolism of cysteine conjugates and the activities of beta-lyase enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of BTC and its metabolites are important for understanding their behavior in biological systems. For instance, the intense absorbance of 2-mercaptobenzothiazole at 321 nm allows for its quantification in assays designed to measure beta-lyase activity . The solubility, stability, and reactivity of BTC and its metabolites are also relevant to their detection and measurement in various biological samples .

Scientific Research Applications

Benzothiazole Derivatives in Therapeutics

Benzothiazole derivatives, including S-(2-Benzothiazolyl)cysteine, are known for their broad spectrum of pharmaceutical applications. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, with some compounds containing the benzothiazole ring system already in clinical use for various diseases (Kamal, Hussaini, & Mohammed, 2015).

Chemical Synthesis and Transformations

Benzothiazole derivatives, including those related to S-(2-Benzothiazolyl)cysteine, are recognized for their biological activity and industrial demand. Modern synthesis methods include conventional multistep processes and one-pot, atom economy procedures. The easy functionalization of these derivatives allows them to serve as building blocks in organic and organoelement synthesis, potentially leading to the development of new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Cysteine in Nutritional Therapy

While not directly related to S-(2-Benzothiazolyl)cysteine, the use of cysteine, in general, is significant in improving human health through diet, nutritional supplements, or drugs. It's noted that the number of publications regarding the usage of cysteine for health improvement has increased, indicating a growing interest in this amino acid in the nutraceutical and personalized medicine sectors (Clemente Plaza, Reig García-Galbis, & Martínez-Espinosa, 2018).

Cysteine-Enriched Protein Supplements

Research on cysteine-enriched supplements points to their potential in enhancing antioxidant status and improving outcomes in certain diseases. These supplements, based on dietary cysteine or its derivatives, may help fight chronic inflammation by boosting antioxidant status, especially in stressed and inflammatory states (McPherson & Hardy, 2011).

properties

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPTLCTECPKGY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192947
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Benzothiazolyl)cysteine

CAS RN

399-82-6
Record name S-(2-Benzothiazolyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
DR Dohn, MW Anders - Analytical biochemistry, 1982 - Elsevier
Cysteine conjugate β-lyases convert S-substituted cysteine conjugates to pyruvate, ammonia, and thiols. A simple assay for cysteine conjugate β-lyase activity was developed with S-(2-…
Number of citations: 126 www.sciencedirect.com
AA Elfarra, IY Hwang - Drug metabolism and disposition, 1990 - Citeseer
Cysteine conjugate fi-lyases ($-Iyase), enzymes that are present in mammalian liver, kidneys, and intestinal microflora, were exploited recently for site-selective delivery of 6-…
Number of citations: 31 citeseerx.ist.psu.edu
W Dekant, K Berthold, S Vamvakas… - Chemical research in …, 1988 - ACS Publications
The bioactivation mechanism of S-(l, 2-dichlorovinyl)-L-cysteine (DCVC) and S-(l, 2, 2-tri-chlorovinyl)-L-cysteine (TCVC) was studied with cysteine conjugate3-lyase (3-lyase) from …
Number of citations: 120 pubs.acs.org
AA Elfarra, LH Lash, MW Anders - Molecular pharmacology, 1987 - Citeseer
Renal cysteine conjugate f.-lyase (f.-lyase) catalyzes the bioacti-vation of nephrotoxic cysteine S-conjugates.-Lyase activity is present in both renal cytosolic and mitochondrial fractions, …
Number of citations: 79 citeseerx.ist.psu.edu
LH Lash, AA Elfarra, MW Anders - Journal of Biological Chemistry, 1986 - Elsevier
Cysteine conjugate beta-lyase activity from rat kidney cortex was found in the cystosolic and mitochondrial fractions. With 2 mM S-(2-benzothiazolyl)-L-cysteine as the substrate, …
Number of citations: 176 www.sciencedirect.com
GL Larsen - Xenobiotica, 1985 - Taylor & Francis
1. A cysteine conjugate β-lyase was detected in 24 of 43 gastrointestinal bacteria tested, and from mixed populations of bacteria obtained from lake, river and soil samples. 2. These …
Number of citations: 76 www.tandfonline.com
GL Larsen, JD Larson, JÅ Gustafsson - Xenobiotica, 1983 - Taylor & Francis
1. A cysteine conjugate β-lyase from the anaerobic gastrointestinal bacterium Fusobacterium necrophorum was purified 51-fold by heat treatment, ammonium sulphate fractionation, gel-…
Number of citations: 46 www.tandfonline.com
JL Stevens - Journal of Biological Chemistry, 1985 - Elsevier
… Cysteine conjugate &lyase and kynureninase were assayed with S-2-benzothiazolyl-~-cysteine and kynurenine, respectively. Cysteine conjugate &lyase Kynureninase Ratio …
Number of citations: 121 www.sciencedirect.com
PO Darnerud, AL Gustafson, VJ Feil - Nephrotoxicity: In Vitro to In Vivo …, 1989 - Springer
The nephrotoxin S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is formed by trichloroethylene extraction of proteinaceous substances. This compound was first identified in extracted animal …
Number of citations: 1 link.springer.com
JL Stevens, N Ayoubi, JD Robbins - Journal of Biological Chemistry, 1988 - ASBMB
The submitochondrial localization and identity of enzymes which metabolize cysteine conjugates were investigated. Glutamine transaminase K was purified from rat kidney …
Number of citations: 93 www.jbc.org

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